molecular formula C18H20N2O5S B2681131 Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate CAS No. 1206992-37-1

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate

Cat. No.: B2681131
CAS No.: 1206992-37-1
M. Wt: 376.43
InChI Key: NWKHKXOEEDHSCN-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate is a complex organic compound with the molecular formula C18H20N2O5S. This compound is characterized by the presence of a thiazolidine ring, a cyclohexyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and cyclohexyl group play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
  • Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
  • 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Uniqueness

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, enhances its stability and binding affinity compared to similar compounds .

Properties

IUPAC Name

methyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-25-17(23)12-8-6-11(7-9-12)16(22)19-13-4-2-3-5-14(13)20-15(21)10-26-18(20)24/h6-9,13-14H,2-5,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKHKXOEEDHSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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